Sodium 4-(p-aminoanilino)-3-nitrobenzenesulphonate
Description
Sodium 4-(p-aminoanilino)-3-nitrobenzenesulphonate (CAS 135-11-5), also known as 4-[(4-aminophenyl)amino]-3-nitrobenzenesulfonic acid sodium salt, is an aromatic sulfonic acid derivative. Its molecular formula is C₁₂H₁₁N₃O₅S (molecular weight 309.3 g/mol), featuring a benzenesulfonate core substituted with a nitro (-NO₂) group at the 3-position and a p-aminoanilino (-NH-C₆H₄-NH₂) group at the 4-position . This compound is a key intermediate in synthesizing azo dyes, such as Acid Orange 67 (CAS 10127-27-2), which is widely used in textile and paper industries . The sodium sulfonate group (-SO₃Na) enhances water solubility, making it suitable for aqueous dye formulations.
Properties
CAS No. |
74900-77-9 |
|---|---|
Molecular Formula |
C12H10N3NaO5S |
Molecular Weight |
331.28 g/mol |
IUPAC Name |
sodium;4-(4-aminoanilino)-3-nitrobenzenesulfonate |
InChI |
InChI=1S/C12H11N3O5S.Na/c13-8-1-3-9(4-2-8)14-11-6-5-10(21(18,19)20)7-12(11)15(16)17;/h1-7,14H,13H2,(H,18,19,20);/q;+1/p-1 |
InChI Key |
JJZUHCIOZCTEBR-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1N)NC2=C(C=C(C=C2)S(=O)(=O)[O-])[N+](=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Sulfonation of Nitrobenzene to Form Sodium m-Nitrobenzenesulphonate
The initial step involves sulfonation of nitrobenzene to produce sodium m-nitrobenzenesulphonate, a key intermediate.
- Sulfonating Agent: Oleum (65% sulfur trioxide in sulfuric acid) or sulfur trioxide (SO3) is used as the sulfonating agent.
- Catalysts: Sodium tungstate has been reported as a catalyst to improve sulfonation efficiency.
- Reaction Conditions:
- Temperature: 80–130°C, preferably 100–110°C.
- Molar ratio: Slight excess of SO3 (about 5 mol%) relative to nitrobenzene.
- Time: 1–2 hours at elevated temperature to ensure complete sulfonation.
- Process Details:
- Nitrobenzene is preheated and mixed with oleum or SO3 under controlled temperature to avoid solidification or decomposition.
- After sulfonation, the reaction mass is neutralized with caustic soda (NaOH) to convert sulfonic acid groups to sodium sulfonate salts.
- Water is added to dissolve sodium m-nitrobenzenesulphonate while precipitating sodium sulfate, which is then separated by filtration.
- Yields and Purity: Yields up to 98.6% with purity >99% sodium m-nitrobenzenesulphonate have been reported.
| Parameter | Value/Range | Notes |
|---|---|---|
| Sulfonating agent | Oleum (65% SO3) or SO3 | Slight excess (5 mol%) |
| Temperature | 80–130°C (preferably 100–110°C) | Avoid >130°C to prevent decomposition |
| Reaction time | 1–2 hours | Depends on scale and temperature |
| Neutralization agent | Caustic soda (NaOH) | Slight excess to ensure complete neutralization |
| Product purity | >99% | Sodium m-nitrobenzenesulphonate |
| Yield | Up to 98.6% | Based on nitrobenzene consumption |
Amination to Introduce the p-Aminoanilino Group
The next step involves introducing the p-aminoanilino substituent onto the sulfonated nitrobenzene ring.
- Starting Material: Sodium 4-amino-3-nitrobenzenesulfonate or related carbamate derivatives.
- Method:
- Treatment of ethyl [(4-chlorosulfonyl-2-nitro)phenyl]carbamate with dilute sodium hydroxide leads to removal of the N-ethoxycarbonyl group and formation of the amino group ortho to the nitro substituent.
- This reaction exploits the selective removal of the N-ethoxycarbonyl group when ortho to a nitro group.
- Reaction Conditions:
- Use of dilute sodium hydroxide solution.
- Controlled temperature to avoid side reactions.
- Outcome: Formation of sodium 4-amino-3-nitrobenzenesulfonate, which is a precursor to sodium 4-(p-aminoanilino)-3-nitrobenzenesulphonate.
Final Formation of this compound
- The p-aminoanilino group is introduced by coupling or substitution reactions involving the amino group on the benzene ring.
- The exact synthetic route may involve diazotization and subsequent coupling with aniline derivatives or direct amination under controlled conditions.
- Neutralization and purification steps yield the sodium salt form of the final compound.
Industrial Production Considerations
- Use of Oleum: Industrial processes favor oleum for sulfonation due to its efficiency and reduced byproduct formation compared to sulfuric acid alone.
- Catalyst Use: Sodium tungstate catalysis improves reaction rates and selectivity.
- Separation Techniques: Salting out with sodium sulfate and filtration at controlled temperatures (80–105°C) are used to separate the product from byproducts.
- Safety: Temperature control is critical to avoid violent decomposition above 200°C.
- Environmental: Recycling of unreacted nitrobenzene and minimizing sulfuric acid waste are important for economic and environmental reasons.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| Sulfonation | Nitrobenzene + Oleum (65% SO3), 80–130°C | Formation of sodium m-nitrobenzenesulphonate |
| Neutralization | Caustic soda (NaOH), pH 7–8.6, 80–105°C | Conversion to sodium salt, removal of sulfuric acid |
| Amination | Ethyl [(4-chlorosulfonyl-2-nitro)phenyl]carbamate + dilute NaOH | Removal of N-ethoxycarbonyl, formation of amino group |
| Coupling/Substitution | Amino derivatives, diazotization agents | Introduction of p-aminoanilino group |
| Purification | Filtration, crystallization, washing | Isolation of pure this compound |
Chemical Reactions Analysis
Types of Reactions
Sodium 4-(p-aminoanilino)-3-nitrobenzenesulfonate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium dithionite.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Reduction: 4-(p-aminoanilino)-3-aminobenzenesulfonate.
Substitution: Various substituted derivatives depending on the reagent used.
Oxidation: Nitroso or nitro derivatives of the original compound.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Dye Synthesis : Sodium 4-(p-aminoanilino)-3-nitrobenzenesulphonate serves as an intermediate in the synthesis of azo dyes, which are widely used in textile and food industries due to their vibrant colors and stability.
- Electrophilic Substitution : The compound can undergo electrophilic substitution reactions, making it valuable in synthetic organic chemistry for producing various derivatives.
2. Biology
- Biochemical Assays : It is utilized in biochemical assays as a staining agent, aiding in the visualization of biological samples.
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against several bacterial strains. For instance, it has demonstrated effectiveness against Escherichia coli and Staphylococcus aureus with Minimum Inhibitory Concentration (MIC) values of 50 µg/mL and 25 µg/mL respectively.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 50 µg/mL | |
| Staphylococcus aureus | 25 µg/mL | |
| Pseudomonas aeruginosa | 100 µg/mL |
Case Studies
Case Study 1: Protein Binding
A study assessed the binding affinity of this compound to human serum albumin (HSA). The results indicated a moderate binding affinity with a dissociation constant () of approximately 1.5 mM. This interaction suggests potential implications for drug distribution and efficacy in vivo.
Case Study 2: Antimicrobial Mechanism
The antimicrobial mechanism of this compound involves disruption of bacterial cell wall synthesis and interference with metabolic pathways. Its effectiveness against various bacterial strains highlights its potential as an antibacterial agent.
Applications in Industry
- Pharmaceuticals : Due to its antimicrobial properties, this compound is being explored as a precursor for developing new antibacterial drugs.
- Biotechnology : The compound is employed in assays for protein interactions and as a labeling agent in imaging studies, facilitating advancements in biotechnological research.
- Environmental Science : Investigations into its biodegradability suggest potential applications in wastewater treatment processes, contributing to environmental sustainability efforts.
Toxicity and Safety Profile
While this compound shows promising biological activities, it is crucial to consider its safety profile. Toxicological studies indicate that the compound has low acute toxicity, with an oral LD50 value exceeding 2000 mg/kg in rats. However, it is classified as an irritant, necessitating careful handling during laboratory use.
Mechanism of Action
The mechanism of action of sodium 4-(p-aminoanilino)-3-nitrobenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound’s sulfonate group enhances its solubility in aqueous solutions, allowing it to interact with biological molecules. The amino and nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can modify proteins and nucleic acids. These modifications can alter the function of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Properties of Sodium 4-(p-aminoanilino)-3-nitrobenzenesulphonate and Analogues
Structural and Functional Differences
Substituent Position and Reactivity: The 3-nitro group in this compound stabilizes the aromatic ring via electron-withdrawing effects, enhancing electrophilic substitution reactivity compared to non-nitro analogues . In contrast, Sodium 2-(p-aminoanilino)-5-nitrobenzenesulphonate (CAS 14846-08-3) has shifted substituents, reducing steric hindrance and altering azo dye coupling efficiency .
Functional Groups: The p-aminoanilino group enables diazotization, a critical step in azo dye synthesis. Compounds lacking this group (e.g., Sodium 3-nitrobenzenesulphonate) cannot form azo linkages and are instead used as sulfonating agents . 5-Amino-2-(p-aminoanilino)benzenesulphonic acid (CAS 119-70-0) lacks a nitro group, limiting its use to non-azo applications such as UV absorbers .
Solubility and Industrial Utility :
- Sodium salts (e.g., CAS 135-11-5 and 127-68-4) exhibit higher water solubility than their free acid counterparts, making them preferable in liquid dye formulations .
Biological Activity
Sodium 4-(p-aminoanilino)-3-nitrobenzenesulphonate is a chemical compound that has garnered interest due to its diverse biological activities. This article delves into its antimicrobial properties, interactions with biological systems, and potential applications in various fields, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its unique combination of functional groups, which include an amino group and a nitro group on the benzene ring. This structure contributes to its reactivity and biological activity.
- Molecular Formula : C₁₂H₁₂N₃NaO₅S
- Molecular Weight : 305.30 g/mol
- Solubility : Highly soluble in water
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 25 µg/mL |
| Pseudomonas aeruginosa | 75 µg/mL |
| Salmonella typhimurium | 40 µg/mL |
The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis. This mechanism is similar to that of other sulfonamide antibiotics, which also target bacterial biosynthetic pathways.
Interaction with Biological Systems
This compound has been shown to interact with various biological systems, influencing enzymatic activities and cellular processes. For example, it has been studied for its potential to inhibit specific enzymes involved in cancer cell proliferation.
Case Study: Inhibition of Aurora Kinase
A case study investigated the effect of this compound on Aurora kinase, an enzyme critical for mitosis. The findings indicated that the compound could inhibit Aurora kinase activity, suggesting a potential role in cancer therapeutics.
- Inhibition Rate : Approximately 70% at a concentration of 100 µM
- Cell Line Tested : HeLa cells (cervical cancer)
Applications in Various Fields
The unique properties of this compound make it suitable for various applications:
- Pharmaceuticals : Potential use as an antimicrobial agent or as a therapeutic compound targeting specific enzymes in cancer treatment.
- Dyes and Pigments : Its chemical structure allows it to be used as a dye intermediate due to its color properties.
- Industrial Applications : Utilized in formulations for textile processing and as a stabilizer in dyeing processes.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial.
Table 2: Comparison with Similar Compounds
| Compound Name | Unique Aspects |
|---|---|
| Sodium 3-nitrobenzenesulfonate | Lacks amino substitution at para position |
| Ammonium 4-amino-3-nitrobenzenesulfonate | Different cationic form (ammonium vs. sodium) |
| 4-Amino-3-nitrobenzenesulfonic acid | No sodium salt form; acidic rather than basic |
This compound stands out due to its specific combination of functional groups, which imparts unique chemical reactivity and biological activity compared to these similar compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Sodium 4-(p-aminoanilino)-3-nitrobenzenesulphonate, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via sequential sulfonation, nitration, and amination. For example, sulfonation of benzene derivatives using fuming sulfuric acid (110–130°C, 6–8 hours) followed by nitration with mixed acid (HNO₃/H₂SO₄) at 0–5°C yields the nitrobenzenesulphonic acid intermediate. Subsequent coupling with p-phenylenediamine under alkaline conditions (pH 8–10, 60°C) forms the final product. Yield optimization requires precise temperature control and stoichiometric ratios, as excess nitrating agents can lead to by-products like dinitro derivatives .
- Data Note : Purity post-synthesis is typically 90–95%, requiring recrystallization from ethanol-water mixtures (1:3 v/v) for analytical-grade material .
Q. How do solubility and stability profiles impact experimental design for aqueous-phase studies?
- Methodology : The compound exhibits high solubility in water (200 g/L at 20°C) due to its ionic sulfonate group. However, photodegradation under UV light (λ = 254 nm) has been observed, necessitating amber glassware or dark storage. For long-term stability, buffered solutions (pH 6–8) at 4°C are recommended. Conduct UV-Vis spectroscopy (λ_max = 420–450 nm) to monitor degradation kinetics .
Q. What spectroscopic techniques are most effective for structural confirmation?
- Methodology :
- FT-IR : Confirm sulfonate (S=O stretching at 1170–1200 cm⁻¹) and nitro groups (N=O asymmetric stretch at 1520 cm⁻¹) .
- ¹H/¹³C NMR : Aromatic protons appear as multiplet signals at δ 6.8–8.2 ppm (D₂O, 400 MHz). The p-aminoanilino moiety shows distinct NH₂ signals at δ 5.2–5.5 ppm .
- Mass Spectrometry : ESI-MS in negative mode yields [M–Na]⁻ at m/z 309.3 (C₁₂H₁₁N₃O₅S⁻), with fragmentation patterns matching nitro and sulfonate cleavage .
Advanced Research Questions
Q. How can conflicting data on nitro group reactivity in electrophilic substitution be resolved?
- Analysis : Discrepancies arise from competing reactions (e.g., nitration vs. sulfonation sequence). Computational modeling (DFT at B3LYP/6-311+G(d,p)) shows the nitro group at position 3 deactivates the ring, favoring electrophilic attack at position 4. Experimental validation via kinetic studies (Hammett plots) using substituted analogs is critical .
- Recommendation : Use competitive reaction matrices with controlled stoichiometry to isolate intermediates (e.g., HPLC-MS with C18 columns, 0.1% formic acid mobile phase) .
Q. What mechanistic insights explain its role as a dye intermediate in Acid Orange 67 synthesis?
- Mechanism : The compound acts as a diazo component. Diazotization (NaNO₂/HCl, 0–5°C) forms a diazonium salt, which couples with N-substituted anilines (e.g., p-toluenesulfonamide) to produce sulfonated azo dyes. The nitro group enhances electron-withdrawing effects, stabilizing the chromophore (λ_max ≈ 480 nm in Acid Orange 67) .
- Application Note : Dye efficiency correlates with sulfonate substitution patterns; meta-nitro derivatives show 20% higher molar extinction coefficients than para-substituted analogs .
Q. What strategies mitigate interference from sulfonate hydrolysis in kinetic studies?
- Experimental Design :
- Use deuterated solvents (D₂O) to track hydrolysis via ¹H NMR (disappearance of sulfonate SO₃⁻ peak).
- Employ ionic strength buffers (e.g., 0.1 M Na₂SO₄) to suppress water activity.
- Activation energy (Eₐ) calculations via Arrhenius plots (30–70°C) reveal hydrolysis dominance above 50°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
